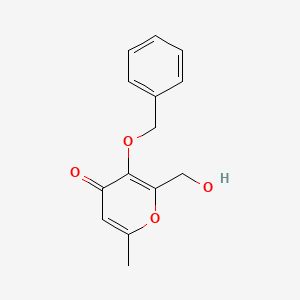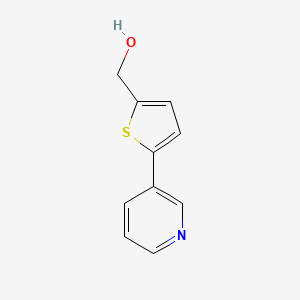
1-(Ethyldisulfanyl)-2,4-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethyldisulfanyl)-2,4-dinitrobenzene is a chemical compound that features a disulfide bond and a 2,4-dinitrophenyl group. Disulfides are known for their role in the stabilization of protein structures and their involvement in various biochemical processes. The 2,4-dinitrophenyl group is often used in analytical chemistry for the detection of aldehydes and ketones.
Preparation Methods
The synthesis of disulfide, 2,4-dinitrophenyl ethyl typically involves the protection of cysteine residues using the 2,4-dinitrophenyl ethyl group. This protection is compatible with Boc chemistry and is fully orthogonal with other protecting groups such as S-Meb and S-Acm . The disulfide bond formation can be achieved through oxidative coupling of thiols using various oxidants, with molecular oxygen being a common choice due to its non-toxic and abundant nature .
Chemical Reactions Analysis
1-(Ethyldisulfanyl)-2,4-dinitrobenzene undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides and sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Scientific Research Applications
1-(Ethyldisulfanyl)-2,4-dinitrobenzene is used in various scientific research applications, including:
Peptide and Protein Chemistry: It is used as a protecting group for cysteine residues during peptide synthesis.
Analytical Chemistry: The 2,4-dinitrophenyl group is used for the detection and quantification of aldehydes and ketones in analytical assays.
Bioconjugation: The compound is used in the modification and labeling of proteins and peptides for various biochemical studies.
Mechanism of Action
The mechanism of action of disulfide, 2,4-dinitrophenyl ethyl involves the formation and cleavage of disulfide bonds. The disulfide bond formation plays a crucial role in the folding and stabilization of proteins, while the cleavage of disulfide bonds can regulate protein function and activity. The 2,4-dinitrophenyl group can act as an electrophilic center, facilitating nucleophilic aromatic substitution reactions .
Comparison with Similar Compounds
1-(Ethyldisulfanyl)-2,4-dinitrobenzene can be compared with other disulfide-containing compounds and 2,4-dinitrophenyl derivatives:
2,4-Dinitrophenyl Derivatives: Compounds such as 2,4-dinitrophenylhydrazine are used in analytical chemistry for the detection of carbonyl compounds.
This compound is unique due to its combination of a disulfide bond and a 2,4-dinitrophenyl group, making it useful in both protein chemistry and analytical applications.
Properties
CAS No. |
22057-41-6 |
|---|---|
Molecular Formula |
C8H8N2O4S2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
1-(ethyldisulfanyl)-2,4-dinitrobenzene |
InChI |
InChI=1S/C8H8N2O4S2/c1-2-15-16-8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5H,2H2,1H3 |
InChI Key |
LHLFYBCYHUOWLD-UHFFFAOYSA-N |
SMILES |
CCSSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCSSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-Ethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1654251.png)

![3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride](/img/structure/B1654254.png)

![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide](/img/structure/B1654258.png)
![5-Benzoyl-1-propan-2-yl-2,5-diazaspiro[3.4]octan-3-one](/img/structure/B1654260.png)
![2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol dihydrochloride](/img/structure/B1654261.png)
